(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R,6R)-5-Bromobicyclo[421]nona-2,7-diene is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom attached to a bicyclo[421]nona-2,7-diene framework
Mechanism of Action
Target of Action
The primary targets of (1R,5R,6R)-5-Bromobicyclo[42Compounds with a similar structure, such as 9-azabicyclo[421]nonane derivatives, have been found to interact with nicotinic acetylcholine receptors in the central and vegetative nervous systems .
Mode of Action
The exact mode of action of (1R,5R,6R)-5-Bromobicyclo[42It is known that similar compounds, such as 9-azabicyclo[421]nonane derivatives, act as agonists at nicotinic acetylcholine receptors, influencing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by (1R,5R,6R)-5-Bromobicyclo[42It is known that similar compounds, such as 9-azabicyclo[421]nonane derivatives, can influence neurotransmission via their interaction with nicotinic acetylcholine receptors .
Result of Action
The molecular and cellular effects of (1R,5R,6R)-5-Bromobicyclo[42Similar compounds, such as 9-azabicyclo[421]nonane derivatives, have been found to influence neurotransmission via their interaction with nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene typically involves the bromination of bicyclo[4.2.1]nona-2,7-diene. One common method is the addition of bromine to the double bonds of bicyclo[4.2.1]nona-2,7-diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Major Products Formed
Substitution: Products include various substituted bicyclo[4.2.1]nona-2,7-dienes depending on the nucleophile used.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Hydrogenated bicyclo[4.2.1]nona-2,7-diene.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R,6R)-5-Bromobicyclo[421]nona-2,7-diene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological applications of this compound are less documented, its derivatives may have potential in medicinal chemistry for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive bromine atom and bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nona-2,7-diene: The parent compound without the bromine atom.
5-Chlorobicyclo[4.2.1]nona-2,7-diene: A similar compound with a chlorine atom instead of bromine.
5-Iodobicyclo[4.2.1]nona-2,7-diene: A similar compound with an iodine atom instead of bromine.
Uniqueness
(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(1R,5R,6R)-5-bromobicyclo[4.2.1]nona-2,7-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c10-9-3-1-2-7-4-5-8(9)6-7/h1-2,4-5,7-9H,3,6H2/t7-,8+,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXASCZUCMNKET-HRDYMLBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC(C1Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2C[C@@H]([C@@H]1Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.